N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18865012
InChI: InChI=1S/C16H18N2O/c1-12(19)18-16(14-10-6-3-7-11-14)15(17)13-8-4-2-5-9-13/h2-11,15-16H,17H2,1H3,(H,18,19)/t15-,16-/m1/s1
SMILES:
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide

CAS No.:

Cat. No.: VC18865012

Molecular Formula: C16H18N2O

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide -

Specification

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
IUPAC Name N-[(1R,2R)-2-amino-1,2-diphenylethyl]acetamide
Standard InChI InChI=1S/C16H18N2O/c1-12(19)18-16(14-10-6-3-7-11-14)15(17)13-8-4-2-5-9-13/h2-11,15-16H,17H2,1H3,(H,18,19)/t15-,16-/m1/s1
Standard InChI Key PQNDJAHEUONIIZ-HZPDHXFCSA-N
Isomeric SMILES CC(=O)N[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N
Canonical SMILES CC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s structure features a central chiral carbon atom connected to two phenyl rings, an acetamide group (-NHCOCH₃), and a primary amine (-NH₂). This configuration creates two enantiomers: the (1R,2R) and (1S,2S) forms. The (1R,2R) enantiomer exhibits distinct biological activity due to its spatial compatibility with chiral binding pockets in enzymes and receptors.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O
Molecular Weight254.33 g/mol
Chiral Centers1 (R,R configuration)
Functional GroupsAcetamide, Primary Amine

X-ray crystallography studies reveal a dihedral angle of 112° between the two phenyl rings, contributing to its rigid conformation and stabilizing intermolecular π-π interactions. The acetamide group participates in hydrogen bonding with biological targets, while the amine group facilitates protonation under physiological conditions, enhancing solubility.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with (1R,2R)-1,2-diphenylethane-1,2-diamine, which undergoes selective acetylation using acetic anhydride in anhydrous dichloromethane. The reaction is conducted under nitrogen atmosphere to prevent oxidation of the amine group. Key steps include:

  • Protection of the Amine: The primary amine is acetylated at 0°C to minimize side reactions.

  • Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Yield optimization studies indicate that maintaining a stoichiometric ratio of 1:1.2 (diamine:acetic anhydride) at pH 8–9 achieves 78% yield with >99% enantiomeric excess (ee).

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance scalability and reduce reaction times. A representative protocol involves:

  • Reactor Type: Tubular flow reactor with immobilized lipase catalysts for enantioselective acetylation.

  • Conditions: 40°C, 15 bar pressure, residence time 30 minutes.

  • Downstream Processing: High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) ensures ≥99.5% purity.

Biological Activities and Pharmacological Profile

Neuroprotective Effects

In rodent models of cerebral ischemia, N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide (10 mg/kg, intraperitoneal) extended survival time under hypoxic conditions by 40% compared to controls. Mechanistic studies suggest:

  • Glutamate Modulation: Inhibition of NMDA receptor overactivation, reducing excitotoxic calcium influx.

  • Antioxidant Activity: Scavenging of hydroxyl radicals (IC₅₀ = 12 µM) via the acetamide moiety.

Anticonvulsant Properties

The compound demonstrated efficacy in the maximal electroshock (MES) seizure model, with an ED₅₀ of 8.2 mg/kg in mice. Unlike traditional antiepileptics, it showed no sedation or motor impairment at therapeutic doses.

Table 2: Preclinical Pharmacokinetics

ParameterValue
Oral Bioavailability62% (mice)
Plasma Half-Life (t½)3.8 hours
Protein Binding89%

Mechanism of Action and Target Engagement

Enzyme Inhibition

The compound acts as a competitive inhibitor of monoamine oxidase B (MAO-B), with a Kᵢ of 0.45 µM. Docking simulations reveal hydrophobic interactions between the phenyl rings and the enzyme’s FAD-binding domain.

Receptor Interactions

Allosteric modulation of σ-1 receptors has been observed (EC₅₀ = 3.1 µM), potentiating neurotrophic factor release in astrocyte cultures.

Comparative Analysis with Structural Analogs

Replacing the acetamide group with trifluoromethanesulfonamide (as in the related compound 852212-89-6) increases metabolic stability but reduces blood-brain barrier permeability by 60%. Conversely, hydroxylation of the phenyl rings enhances antioxidant capacity at the expense of MAO-B selectivity.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to analgesics targeting neuropathic pain. For example, catalytic hydrogenation yields a secondary amine used in Pfizer’s PF-06372865 (Phase II trial for epilepsy).

Asymmetric Catalysis

Chiral derivatives act as ligands in ruthenium-catalyzed transfer hydrogenation, achieving 92% ee in ketone reductions.

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